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Compound of Interest

Compound Name: L-Proline, L-valyl-L-tyrosyl-

CAS No.: 68076-97-1

Cat. No.: B1610432

Get Quote

Executive Summary
Val-Tyr-Pro (VYP) is a bioactive tripeptide identified as an Angiotensin I-Converting Enzyme

(ACE) inhibitor.[1] Originally characterized as a fragment of

-casein (f59-61), it has also been isolated from Agaricus bisporus (mushroom) hydrolysates
and synthetic libraries. While less potent than the canonical lactotripeptides (VPP and IPP),
VYP offers a distinct SAR profile due to the inclusion of a central aromatic Tyrosine residue,
which introduces unique

-stacking capabilities within the ACE active site.

Sequence: Valine-Tyrosine-Proline[2]

Molecular Weight: 377.44 g/mol

Primary Target: Angiotensin I-Converting Enzyme (EC 3.4.15.1)[3]
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Reference: ~379 µM (Synthetic/Casein-derived)[4]

Molecular Architecture & SAR Analysis
The potency of VYP is governed by the tripartite interaction of its residues with the S1, S1', and

S2' subsites of the ACE active cleft.

Residue-Specific Contributions
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Position Residue
Physicochemical
Property

SAR Function

N-Terminus (P2) Valine (Val)
Hydrophobic,

Branched Aliphatic

S1 Subsite Affinity:

The isopropyl side

chain engages in

hydrophobic

interactions with ACE

residues (e.g.,

Val518), stabilizing the

enzyme-inhibitor

complex. High

hydrophobicity at the

N-terminus is a known

predictor of ACE

inhibitory potency.

Middle (P1) Tyrosine (Tyr)
Aromatic, Polar

Hydroxyl

Auxiliary Binding: The

phenolic ring allows

for

-

stacking or cation-

interactions. The

hydroxyl group (-OH)

can form hydrogen

bonds with the

backbone of the

enzyme active site,

potentially influencing

the zinc coordination

sphere.

C-Terminus (P1') Proline (Pro) Cyclic, Rigid,

Hydrophobic

S2' Anchor (Critical):

The pyrrolidine ring

fits tightly into the

hydrophobic S2'

pocket (Trp613,
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Tyr520). The C-

terminal carboxylate

coordinates with the

active site Zinc ion (

) or interacts with

Arg522, locking the

peptide in place.

The "Proline Anchor" Hypothesis
The C-terminal Proline is the most significant determinant of VYP's stability and activity. ACE

prefers substrates/inhibitors with hydrophobic amino acids at the C-terminus. Proline confers

resistance to digestive proteases (proline-specific peptidases are rare in the stomach),

enhancing the peptide's potential bioavailability compared to non-Proline peptides.

Mechanistic Enzymology
VYP functions primarily as a competitive inhibitor, preventing Angiotensin I from entering the

catalytic channel.

Binding Mechanism
Zinc Coordination: The carboxyl group of the C-terminal Proline interacts with the catalytic

ion (held by His383, His387, Glu411 in ACE). This disrupts the polarization of the water
molecule required for peptide bond hydrolysis.

Subsite Occupancy:

Val occupies the S1 pocket.

Tyr spans the active cleft, likely interacting near the S1' region.

Pro deeply inserts into the S2' hydrophobic pocket.

Visualization: SAR Interaction Logic
The following diagram illustrates the logical flow of VYP's interaction with the ACE active site.
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Caption: Schematic representation of Val-Tyr-Pro residues interacting with specific ACE active

site domains.

Experimental Validation Framework
To validate the SAR and efficacy of VYP, the following standardized protocols are

recommended. These ensure reproducibility and data integrity.

In Silico Molecular Docking Protocol
Before wet-lab synthesis, binding affinity is predicted computationally.

Ligand Preparation: Construct VYP structure; minimize energy using MM2 force field.

Receptor Preparation: Retrieve Human ACE crystal structure (PDB ID: 1O86 or 1O8A).

Remove water molecules; retain cofactor

.

Grid Generation: Center grid box on the active site coordinates (x: 40.2, y: 39.1, z: 45.3).
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Docking: Use AutoDock Vina or Gold.

Metric: Look for binding energy < -8.0 kcal/mol.

Validation: Check for H-bonds < 3.5Å between Pro-COOH and

.

In Vitro ACE Inhibition Assay (HPLC Method)
This method avoids the interference common in spectrophotometric assays.

Reagents:

Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer.

Enzyme: ACE (from rabbit lung), 0.1 U/mL.

Inhibitor: VYP (synthesized or purified), varying concentrations (10 µM - 1000 µM).

Workflow:

Incubation: Mix 50 µL HHL + 10 µL VYP solution. Pre-incubate at 37°C for 5 min.

Initiation: Add 10 µL ACE enzyme solution. Incubate at 37°C for 30 min.

Termination: Stop reaction with 100 µL 1M HCl.

Separation: Inject 20 µL into RP-HPLC (C18 column).

Mobile Phase: 50% Methanol / 50% Water (0.1% TFA).

Detection: UV at 228 nm.

Calculation: Monitor the peak area of Hippuric Acid (HA).

Purification Workflow Visualization
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Caption: Step-by-step purification workflow to isolate VYP from complex protein hydrolysates.
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Stability & Bioavailability
A critical advantage of VYP over longer peptides is its resistance to digestive degradation.

Gastrointestinal Stability: The C-terminal Proline confers resistance to carboxypeptidases.

However, the Val-Tyr bond may be susceptible to pepsin or chymotrypsin.

Bioavailability: As a tripeptide, VYP can potentially be absorbed intact via the PepT1

transporter in the intestinal epithelium, although its bioavailability is generally lower than the

highly stable VPP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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